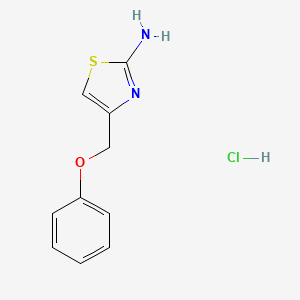![molecular formula C12H7ClN2OS B1436539 7-(4-氯苯基)噻吩[3,2-d]嘧啶-4(3H)-酮 CAS No. 827614-29-9](/img/structure/B1436539.png)
7-(4-氯苯基)噻吩[3,2-d]嘧啶-4(3H)-酮
描述
“7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, a class of compounds known for their biological activity . The presence of a 4-chlorophenyl group at the 7-position is a key feature of this compound .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves several steps. In one study, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis process involved reactions with aromatic isocyanates and amines .
Molecular Structure Analysis
The molecular structure of “7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” includes a thieno[2,3-d]pyrimidin-4(3H)-one core with a 4-chlorophenyl group at the 7-position . The thieno[2,3-d]pyrimidin-4(3H)-one core is a key pharmacophoric feature of several potent PI3K inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” derivatives include reactions with aromatic isocyanates and amines . The presence of a N-methyl piperidine ring fused to the thienopyrimidinone core plays an important role in the resulting antibacterial and antifungal activity .
科学研究应用
抗菌和抗炎应用
合成和生物活性:研究表明,7-(4-氯苯基)噻吩[3,2-d]嘧啶-4(3H)-酮衍生物展现出显著的生物活性。具体来说,这些化合物对真菌、细菌和炎症表现出卓越的活性,强调了它们作为抗菌和抗炎剂的潜力。这一发现是通过合成和测试一系列噻吩[2,3-d]嘧啶-4(3H)-酮杂环化合物(Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018)而得出的。另一项研究突出了新的3-取代-7-(2-氯-6-乙氧基吡啶-4-基)-9-(2,4-二氯苯基)-2-甲基吡啶并[3′,2′:4,5]噻吩[3,2-d]嘧啶-4(3H)-酮衍生物的合成作为抗菌剂,进一步强调了该化合物在应对微生物威胁中的相关性(Fayed, Amr, Al-Omar, & Mostafa, 2014)。
化学合成和修饰
微波辅助合成:该化合物及其衍生物以其高效的合成方法而闻名。一项研究讨论了2-氨基噻吩-3-羧酸衍生物的微波辅助合成,这些衍生物在微波照射下高效转化为噻吩[2,3-d]嘧啶-4-酮和相应的4-氯衍生物,表明了合成这些化合物的简化方法(Hesse, Perspicace, & Kirsch, 2007)。
作用机制
Target of Action
Thieno[3,2-d]pyrimidin-4-ones have been studied for their antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It is known that thieno[3,2-d]pyrimidin-4-ones have significant antimycobacterial activity . The compound interacts with its targets in the Mycobacterium tuberculosis, leading to inhibition of the bacteria’s growth .
Biochemical Pathways
It is known that thieno[3,2-d]pyrimidin-4-ones have significant antimycobacterial activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
It is known that thieno[3,2-d]pyrimidin-4-ones have significant antimycobacterial activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis at the molecular and cellular levels.
未来方向
The future directions for research on “7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives could involve further exploration of their therapeutic potential. For example, these compounds could be optimized and evaluated for their efficacy against various types of cancer, particularly those with overexpressed PI3K . Additionally, further studies could explore the impact of various substitutions on the thienopyrimidinone core on the resulting compounds’ solubility, biological activity, and safety profile .
生化分析
Biochemical Properties
7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in the metabolic pathways of Mycobacterium tuberculosis. It has been shown to inhibit cytochrome bd oxidase, an enzyme critical for the survival of Mycobacterium tuberculosis under hypoxic conditions . This inhibition disrupts the bacterial respiratory chain, leading to a decrease in ATP production and ultimately causing cell death. Additionally, 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with other biomolecules, such as proteins involved in cell wall synthesis, further contributing to its antimicrobial activity.
Cellular Effects
The effects of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. In Mycobacterium tuberculosis, it significantly impacts cell function by inhibiting key enzymes in the respiratory chain, leading to reduced ATP production and cell death . In mammalian cells, studies have shown that 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one does not exhibit cytotoxicity at therapeutic concentrations, making it a promising candidate for further development . The compound also influences cell signaling pathways and gene expression, particularly those related to stress responses and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its binding interactions with cytochrome bd oxidase and other enzymes in the respiratory chain of Mycobacterium tuberculosis . By inhibiting these enzymes, the compound disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. This oxidative stress contributes to the bactericidal effects of the compound. Additionally, 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may also modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the bactericidal effects of the compound are most pronounced within the first 24 hours of exposure, with a gradual decline in efficacy over time. Long-term studies in vivo have shown that the compound can maintain its antimicrobial activity for extended periods, although the exact duration of its effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant antimicrobial activity without causing adverse effects At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential toxicity
Metabolic Pathways
7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, particularly those related to the respiratory chain of Mycobacterium tuberculosis . The compound interacts with enzymes such as cytochrome bd oxidase, disrupting the electron transport chain and leading to a decrease in ATP production. Additionally, the compound may affect other metabolic pathways by modulating the activity of key enzymes and cofactors. These interactions can alter metabolic flux and metabolite levels, contributing to the overall antimicrobial effects of the compound.
Transport and Distribution
The transport and distribution of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are critical for its efficacy. The compound is transported across cell membranes via passive diffusion and may also interact with specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on the respiratory chain. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. The compound primarily localizes to the cytoplasm and mitochondria, where it interacts with enzymes in the respiratory chain . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular distribution of the compound can influence its efficacy and specificity, as well as its potential off-target effects.
属性
IUPAC Name |
7-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSARROGIXGIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B1436456.png)
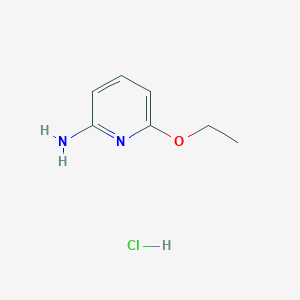

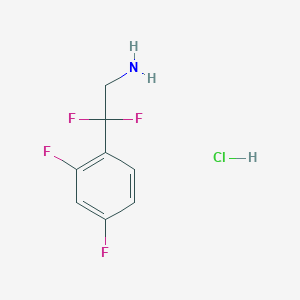

![1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436467.png)
![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)
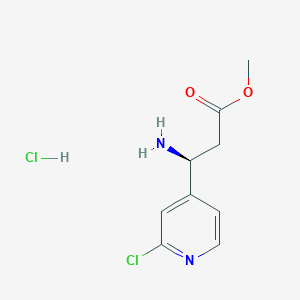
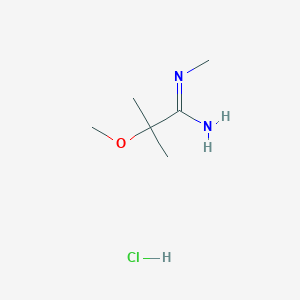
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)
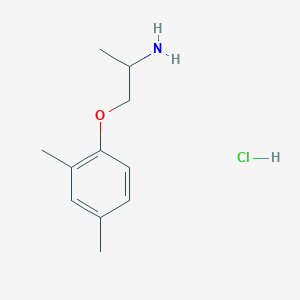
![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)

